
2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride is a chemical compound that belongs to the class of imidazoline derivatives It is characterized by the presence of a chloro-substituted phenyl group and an imidazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride typically involves the reaction of 2-chloro-3-methylaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazoline ring. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride involves its interaction with specific molecular targets. The imidazoline ring can interact with imidazoline receptors, which are involved in various physiological processes. The chloro-substituted phenyl group may enhance the compound’s binding affinity and specificity for these receptors. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chlorophenylamino)-2-imidazoline hydrochloride
- 2-(3-Methylphenylamino)-2-imidazoline hydrochloride
- 2-(2-Chloro-4-methylphenylamino)-2-imidazoline hydrochloride
Uniqueness
2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
16822-98-3 |
|---|---|
Fórmula molecular |
C10H13Cl2N3 |
Peso molecular |
246.13 g/mol |
Nombre IUPAC |
2-chloro-3-(4,5-dihydro-1H-imidazol-1-ium-2-ylmethyl)aniline;chloride |
InChI |
InChI=1S/C10H12ClN3.ClH/c11-10-7(2-1-3-8(10)12)6-9-13-4-5-14-9;/h1-3H,4-6,12H2,(H,13,14);1H |
Clave InChI |
UVBMLGHVEIOYHO-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C([NH2+]1)CC2=C(C(=CC=C2)N)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



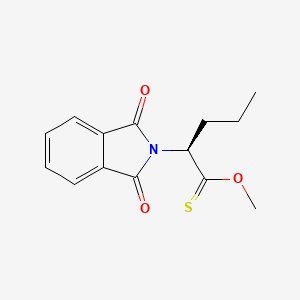
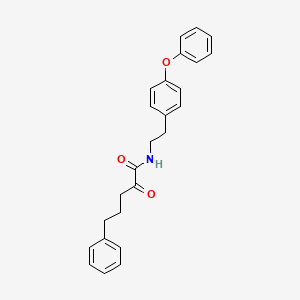
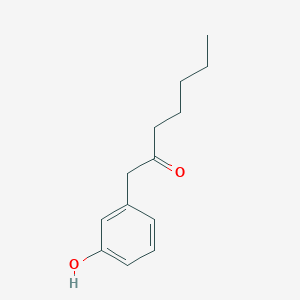
![(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine](/img/structure/B13734051.png)
![Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]](/img/structure/B13734054.png)

![[(2R)-2,3-Bis(benzyloxy)propoxy][3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropoxy]phosphinic acid](/img/structure/B13734060.png)
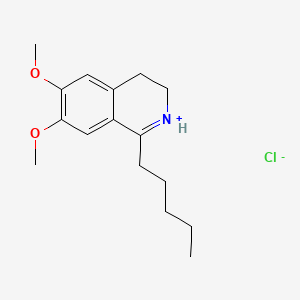
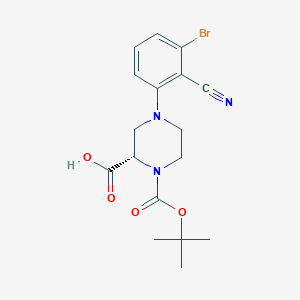

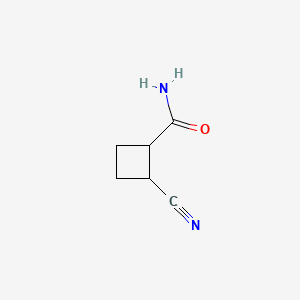
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)

